molecular formula C13H14N2O2S B12967447 6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one

6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B12967447
M. Wt: 262.33 g/mol
InChI Key: AQZQBZRXCBSNFV-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a methylsulfanyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 6-(4-methoxyphenyl)-3-methyl-2-pyrimidinone. This intermediate is then treated with methyl iodide and sodium hydride to introduce the methylsulfanyl group, yielding the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrimidinone ring to a dihydropyrimidine derivative.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one is unique due to the presence of both the methyl and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various applications.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C13H14N2O2S/c1-15-12(16)8-11(14-13(15)18-3)9-4-6-10(17-2)7-5-9/h4-8H,1-3H3

InChI Key

AQZQBZRXCBSNFV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1SC)C2=CC=C(C=C2)OC

Origin of Product

United States

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